Oxonol VI

Beschreibung

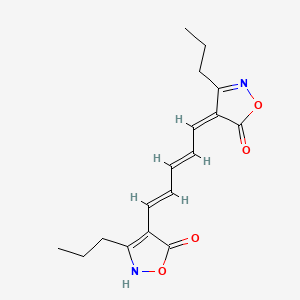

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4Z)-4-[(2E,4E)-5-(5-oxo-3-propyl-2H-1,2-oxazol-4-yl)penta-2,4-dienylidene]-3-propyl-1,2-oxazol-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4/c1-3-8-14-12(16(20)22-18-14)10-6-5-7-11-13-15(9-4-2)19-23-17(13)21/h5-7,10-11,18H,3-4,8-9H2,1-2H3/b7-5+,10-6+,13-11- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBJHIADVIBJMQL-PQWGHOHWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C(=O)ON1)C=CC=CC=C2C(=NOC2=O)CCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1=C(C(=O)ON1)/C=C/C=C/C=C\2/C(=NOC2=O)CCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64724-75-0 |

Source

|

| Record name | Oxonol VI | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064724750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OXONOL VI | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B900MC9KE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Oxonol VI

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of Oxonol VI, a potentiometric fluorescent dye. It details its core mechanism of action, biophysical properties, and its application in measuring membrane potential, particularly in reconstituted systems.

Core Mechanism of Action: A Voltage-Dependent Partitioning Model

This compound is an anionic, slow-response fluorescent probe used to measure membrane potential.[1][2] Its mechanism is not based on interaction with a specific protein target, but rather on its distribution across a lipid bilayer, which is governed by the Nernst equilibrium. The fluorescence signal change is a direct consequence of the dye's accumulation in or exclusion from the cell or vesicle interior in response to changes in transmembrane potential.[3][4]

At physiological pH, this compound is anionic (negatively charged), with a pK near 4.2.[3] Its response to membrane potential is as follows:

-

Membrane Depolarization (or an inside-positive potential): The negatively charged this compound molecules are electrophoretically driven into the cell or vesicle. This accumulation in the intravesicular/intracellular space leads to increased binding of the dye to the inner leaflet of the lipid membrane.[3][4] This membrane-bound state exhibits enhanced fluorescence, resulting in a measurable increase in the overall fluorescence signal.[3]

-

Membrane Hyperpolarization (an inside-negative potential): The negative charge inside the membrane repels the anionic dye, causing its exclusion from the interior. This reduces the amount of dye bound to the inner membrane leaflet, leading to a decrease in the fluorescence signal.[1][5]

Crucially, the intrinsic fluorescence of the membrane-bound dye is not directly affected by the voltage itself. The observed change in fluorescence intensity is a result of the voltage-dependent partitioning of the dye between the aqueous and lipid phases.[3][4]

Biophysical and Spectral Properties

The quantitative characteristics of this compound are essential for experimental design and data interpretation.

| Parameter | Value / Description | Reference(s) |

| Probe Type | Anionic, Slow-Response Potentiometric Dye | [1][2] |

| Excitation Wavelength | ~599 - 614 nm | [1][6] |

| Emission Wavelength | ~634 - 646 nm | [1][6] |

| Partition Coefficient (γ) | ~19,000 (in dioleoylphosphatidylcholine vesicles at 0 mV) | [3][4] |

| pK | ~4.2 | [3] |

| Detectable Potential | Measures inside-positive potentials up to 150-200 mV | [3][4] |

| Solubility | Soluble in DMSO and Ethanol (B145695) | [1][6] |

Application in Measuring Electrogenic Activity

This compound is not an inhibitor but a reporter. It is widely used to monitor the activity of electrogenic ion transporters, such as the (Na⁺ + K⁺)-ATPase, which generate a membrane potential. When reconstituted in vesicles, the (Na⁺ + K⁺)-ATPase pumps three Na⁺ ions out for every two K⁺ ions in, resulting in a net translocation of positive charge to the vesicle interior.[3][4] this compound detects this generated inside-positive potential as an increase in fluorescence, providing a real-time readout of pump activity.[3][4][6]

Experimental Protocols

This protocol is adapted from standard methodologies for using this compound to detect ionophore activity in lipid vesicles.[6]

-

Stock Solution Preparation: Prepare a 3.16 mM stock solution of this compound in ethanol. Store protected from light.

-

Working Solution Preparation: Dilute the stock solution with a mixture of ethanol and water (e.g., 1:5 ratio) to an intermediate concentration. Further dilute this solution in the appropriate experimental buffer to a final working concentration range of 10-500 nM.[6] The optimal concentration should be determined empirically for each specific application.

-

Fluorometer Setup:

-

Measurement:

-

Record the background fluorescence of the buffer.

-

Add a small volume (e.g., 5 µL) of the this compound working solution to the cuvette and mix.[6]

-

Once the fluorescence signal stabilizes, record this baseline.

-

Add the vesicle suspension to the cuvette and monitor the fluorescence until a new stable baseline is achieved.

-

Initiate the electrogenic event (e.g., by adding ATP to activate an ion pump) and continuously record the fluorescence signal to observe changes in membrane potential.[3][6]

-

To quantify the fluorescence change in terms of millivolts (mV), a calibration curve can be generated by inducing a known membrane potential.[3][4]

-

Vesicle Preparation: Prepare vesicles with a high concentration of internal potassium (e.g., 150 mM KCl) and a low concentration of external potassium (e.g., 1 mM KCl, with an osmotic balance maintained by a non-permeant salt like NaCl).

-

Measurement Setup: Follow steps 1-4 from the general protocol above, using the prepared high-K⁺ vesicles in the low-K⁺ external buffer.

-

Inducing Diffusion Potential: After establishing a stable baseline with vesicles and dye, add a small amount of valinomycin (B1682140) (a K⁺-specific ionophore). Valinomycin will facilitate the efflux of K⁺ down its concentration gradient, making the vesicle interior negative relative to the exterior.

-

Calibration Curve: The magnitude of this K⁺ diffusion potential can be calculated using the Nernst equation: ΔΨ = (RT/zF) * ln([K⁺]out / [K⁺]in).

-

Repeat this process with different K⁺ gradients to generate multiple calibration points, plotting the change in fluorescence intensity against the calculated membrane potential. This allows for the conversion of experimental fluorescence changes into quantitative voltage measurements.[3][4]

References

- 1. docs.aatbio.com [docs.aatbio.com]

- 2. This compound [Bis-(3-propyl-5-oxoisoxazol-4-yl)pentamethine oxonol] | AAT Bioquest [aatbio.com]

- 3. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 4. This compound as an optical indicator for membrane potentials in lipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. moleculardepot.com [moleculardepot.com]

- 6. medchemexpress.com [medchemexpress.com]

Oxonol VI: A Technical Guide to its Spectral Properties and Applications in Membrane Potential Sensing

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectral properties of Oxonol VI, a widely utilized fluorescent probe for detecting changes in membrane potential. This document details its excitation and emission characteristics, outlines experimental protocols for its use, and illustrates its mechanism of action, making it an essential resource for researchers in cellular biology, neuroscience, and drug discovery.

Core Spectral Properties of this compound

This compound is a slow-response, anionic oxonol dye that is highly sensitive to changes in membrane potential.[1] Its fluorescence characteristics are dependent on its environment, particularly whether it is in an aqueous solution or bound to cellular membranes or proteins.[2] Upon membrane depolarization, these anionic dyes enter the cell, bind to intracellular components, and exhibit enhanced fluorescence.[3] Conversely, membrane hyperpolarization leads to a decrease in fluorescence.[1][4]

The reported excitation and emission maxima for this compound vary slightly across different suppliers and experimental conditions. A summary of these properties is presented below.

| Parameter | Wavelength (nm) | Solvent/Condition | Source |

| Excitation Maximum (λex) | 599 | DMSO | AAT Bioquest[1] |

| 614 | Lipid Vesicles | MedchemExpress[5] | |

| 523 | 0.1 M Tris pH 9.0 | Sigma-Aldrich | |

| ~595 | Free in PBS buffer | Interferometric excitation fluorescence lifetime imaging microscopy - PMC - NIH[2] | |

| Emission Maximum (λem) | 634 | DMSO | AAT Bioquest[1] |

| 646 | Lipid Vesicles | MedchemExpress[5] | |

| 630 | 0.1 M Tris pH 9.0 | Sigma-Aldrich | |

| Isosbestic Point | 603 | Not Specified | Thermo Fisher Scientific[3] |

Mechanism of Action: Visualized

This compound's utility as a membrane potential probe stems from its voltage-dependent partitioning between the extracellular medium and the cell's interior. The following diagram illustrates this process.

Caption: Mechanism of this compound as a membrane potential probe.

Experimental Protocols

The following provides a generalized protocol for using this compound to measure changes in membrane potential in lipid vesicles. This protocol should be adapted based on specific experimental needs.[5]

1. Preparation of this compound Stock Solution:

-

Prepare a 3.16 mM stock solution of this compound in ethanol (B145695).[5]

2. Preparation of Dye Working Solution:

-

Dilute the 3.16 mM stock solution with a mixture of ethanol and water at a 1:5 volume ratio (ethanol:water).[5]

-

Adjust the dilution to achieve a final this compound concentration in the range of 10-500 nM.[5]

3. Measurement Procedure:

-

Add 1 mL of the appropriate buffer to a fluorescence cuvette and allow it to equilibrate to the desired temperature (e.g., 20°C).[5]

-

Measure the background fluorescence of the buffer in the cuvette.[5]

-

Add 5 µL of the prepared this compound working solution to the cuvette.[5]

-

Once the fluorescence signal stabilizes, add a predetermined amount of the vesicle suspension to the cuvette.[5]

-

Continuously monitor the fluorescence signal using a spectrophotometer.[5]

-

Calculate the relative fluorescence change, using the baseline fluorescence intensity recorded before the addition of the vesicles as a reference.[5]

Calibration: To obtain quantitative measurements of membrane potential, the fluorescence response of this compound can be calibrated. This is often achieved by generating a potassium diffusion potential in the presence of valinomycin.[6][7]

Applications in Research and Drug Development

This compound is a valuable tool for investigating cellular and subcellular membrane potential dynamics. As a slow-response probe, it is well-suited for detecting changes in the average membrane potentials of non-excitable cells.[1] Its applications include:

-

Studying ion channel permeability: Assessing the effects of compounds on ion channel function.[1]

-

Monitoring respiratory activity: Investigating changes in mitochondrial membrane potential.[1]

-

Drug screening and binding assays: Identifying drugs that modulate membrane potential.[1]

-

Investigating (Na+ + K+)-ATPase activity: Detecting changes in membrane potential associated with the activity of this ion pump in reconstituted vesicles.[5][6]

It is important to note that this compound is considered a slow-response probe, meaning it detects changes in transmembrane distribution that occur over a longer timescale compared to fast-response probes.[1] However, it responds more rapidly than Oxonol V.[3][4] The magnitude of its optical response is significantly larger than that of fast-response probes.[1]

References

- 1. docs.aatbio.com [docs.aatbio.com]

- 2. Interferometric excitation fluorescence lifetime imaging microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Slow-Response Probes—Section 22.3 | Thermo Fisher Scientific - TW [thermofisher.com]

- 4. This compound [Bis-(3-propyl-5-oxoisoxazol-4-yl)pentamethine oxonol] | AAT Bioquest [aatbio.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound as an optical indicator for membrane potentials in lipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. kops.uni-konstanz.de [kops.uni-konstanz.de]

The Core Principles of Oxonol VI: An In-depth Technical Guide for Voltage-Sensitive Dye Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and applications of Oxonol VI, a lipophilic, anionic, slow-response voltage-sensitive dye. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this tool for investigating membrane potential dynamics in various biological systems.

Core Principle and Mechanism of Action

This compound is a member of the oxonol family of dyes, which are characterized as slow-response probes that sense changes in membrane potential. Unlike fast-response dyes that exhibit electrochromic shifts, this compound's mechanism relies on a potential-dependent partitioning between the aqueous medium and the lipid bilayer of the cell membrane.[1][2]

As an anionic dye, this compound carries a net negative charge at physiological pH.[2] Its response to changes in membrane potential is governed by the Nernst equilibrium principle.[1][2]

-

In Depolarized Cells: When the intracellular environment becomes less negative (depolarization), the anionic this compound dye is driven into the cell. Inside the cell, it binds to intracellular proteins and membranes, leading to an enhancement of its fluorescence.[3]

-

In Hyperpolarized Cells: Conversely, when the intracellular environment becomes more negative (hyperpolarization), the negatively charged this compound is repelled from the cell interior, resulting in a decrease in fluorescence.[4][5]

The change in fluorescence intensity is therefore directly proportional to the change in membrane potential. This characteristic makes this compound a valuable tool for monitoring the average membrane potential of non-excitable cells and for studying the activity of ion channels, pumps, and transporters that influence membrane voltage.[1][4] It is considered a more rapid responder compared to Oxonol V.[3]

Mechanism of Action Diagram

Caption: Mechanism of this compound action in response to membrane potential changes.

Quantitative Data and Spectral Properties

The following tables summarize the key quantitative and spectral properties of this compound.

| Property | Value | Source(s) |

| Molecular Weight | 316.35 g/mol | [4] |

| Chemical Formula | C₁₇H₂₀N₂O₄ | |

| Solubility | DMSO, Methanol | [4] |

| Partition Coefficient (γ) | ~19,000 (at zero voltage) | [1][2] |

| Potential Sensitivity | ~1% fluorescence change per mV (typical for slow-response probes) | [3][4] |

| Spectral Property | Wavelength (nm) | Source(s) |

| Excitation Maximum | 599 nm | [4] |

| 614 nm | [6] | |

| 523 nm (in 0.1 M Tris pH 9.0) | ||

| Emission Maximum | 634 nm | [4] |

| 646 nm | [6] | |

| 630 nm (in 0.1 M Tris pH 9.0) | ||

| Isosbestic Point | 603 nm | [3] |

Experimental Protocols

The following sections provide a generalized experimental protocol for the use of this compound in suspension-based assays with vesicles or cells. This protocol should be adapted based on the specific experimental requirements.

Materials and Reagents

-

This compound powder

-

Ethanol (B145695) or DMSO for stock solution preparation

-

Appropriate experimental buffer (e.g., Tris buffer, HEPES-buffered saline)

-

Vesicle or cell suspension

-

Fluorometer or microplate reader with appropriate excitation and emission filters

Stock Solution Preparation

-

Prepare a stock solution of this compound at a concentration of 3.16 mM in ethanol or DMSO.[6]

-

Store the stock solution at -20°C or -80°C, protected from light. The solution is stable for at least one month at -20°C and up to six months at -80°C.[6]

Working Solution Preparation

-

On the day of the experiment, dilute the stock solution to a working concentration. A common final concentration of this compound in the assay is in the range of 10-500 nM.[6]

-

For some applications, the stock solution can be diluted in a mixture of ethanol and water (e.g., 1:5 volume ratio) before adding to the experimental buffer.[6]

Measurement of Membrane Potential Changes

The following workflow is a general guideline for measuring fluorescence changes in a cuvette-based fluorometer.

Caption: General experimental workflow for this compound-based fluorescence assays.

-

Buffer Equilibration: Add the appropriate experimental buffer to the cuvette and allow it to equilibrate to the desired temperature (e.g., 20°C).[6]

-

Background Measurement: Measure the background fluorescence of the buffer at the selected excitation and emission wavelengths.[6]

-

Dye Addition: Add the prepared this compound working solution to the cuvette to achieve the desired final concentration.[6]

-

Signal Stabilization: Allow the fluorescence signal to stabilize.

-

Addition of Biological Sample: Add the vesicle or cell suspension to the cuvette.[6]

-

Monitoring Fluorescence: Continuously monitor the fluorescence signal. An initial change may be observed as the dye partitions into the membranes.

-

Induction of Potential Change: Induce a change in membrane potential. For example, in studies with (Na⁺ + K⁺)-ATPase in reconstituted vesicles, ATP is added to the external medium to activate the pump and generate an inside-positive potential.[1][2]

-

Data Recording: Record the fluorescence changes over time until a new steady-state is reached.

-

Calibration (Optional but Recommended): To quantify the membrane potential, a calibration curve can be generated by inducing known diffusion potentials. This is often achieved by creating a potassium gradient across the membrane and adding the potassium ionophore valinomycin.[1][2]

Applications in Research and Drug Development

This compound is a versatile tool with applications in various research areas:

-

Ion Channel and Transporter Activity: It is widely used to study the activity of electrogenic ion pumps like the (Na⁺ + K⁺)-ATPase and H⁺-ATPase, where the transport of ions generates a membrane potential.[1][2][7]

-

Drug Screening: Due to its sensitivity to membrane potential changes, this compound can be employed in high-throughput screening assays to identify compounds that modulate the activity of ion channels and transporters.[8]

-

Mitochondrial Studies: Oxonol dyes are used to assess mitochondrial function.[3]

-

Bacteriology: It has been used to study membrane potential in bacterial membrane vesicles.[9]

-

FRET-Based Assays: this compound can be used as a mobile acceptor in Fluorescence Resonance Energy Transfer (FRET)-based voltage-sensing assays, often paired with a membrane-bound donor fluorophore.[8][10] This ratiometric approach can reduce experimental artifacts.[7]

Limitations and Considerations

-

Slow Response Time: As a slow-response probe, this compound is not suitable for resolving very rapid changes in membrane potential, such as single action potentials in neurons.[4]

-

Pharmacological Activity: Oxonol dyes may exhibit pharmacological activity against various ion channels and receptors. It is crucial to perform control experiments to ensure that the observed effects are not due to off-target interactions of the dye itself.[3]

-

Calibration Complexity: While calibration is possible, it can be complicated by interactions between the dye and the ionophores used for generating diffusion potentials, such as the interaction between anionic oxonols and the cationic K⁺-valinomycin complex.[3]

-

Measurement Method: While fluorescence is the most common readout, the voltage-dependent partitioning of oxonols can also be measured by absorption spectroscopy.[3][11]

References

- 1. This compound as an optical indicator for membrane potentials in lipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 3. Slow-Response Probes—Section 22.3 | Thermo Fisher Scientific - SG [thermofisher.com]

- 4. docs.aatbio.com [docs.aatbio.com]

- 5. This compound [Bis-(3-propyl-5-oxoisoxazol-4-yl)pentamethine oxonol] | AAT Bioquest [aatbio.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Voltage Sensor Probes | Thermo Fisher Scientific - TW [thermofisher.com]

- 9. Preparation of Everted Membrane Vesicles from Escherichia coli Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. hamamatsu.com [hamamatsu.com]

- 11. researchgate.net [researchgate.net]

Oxonol VI: A Technical Guide to its Chemical Structure, Properties, and Application as a Membrane Potential Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxonol VI is a lipophilic anionic cyanine (B1664457) dye widely utilized in biological research as a sensitive fluorescent probe for measuring membrane potential.[1][2] As a "slow-response" dye, its mechanism of action relies on its partitioning between the aqueous medium and the cell membrane in response to changes in the transmembrane electrical potential.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and optical properties, and a detailed experimental protocol for the application of this compound in membrane potential measurements.

Chemical Structure and Identification

This compound, systematically named 4-[5-(5-oxo-3-propyl-1,2-oxazol-4-yl)penta-2,4-dien-1-ylidene]-3-propyl-1,2-oxazol-5-one, is a polymethine dye characterized by two isoxazolone rings linked by a pentamethine chain. This conjugated system is responsible for its distinct optical properties.

| Identifier | Value |

| CAS Number | 64724-75-0 |

| Molecular Formula | C₁₇H₂₀N₂O₄ |

| Molecular Weight | 316.35 g/mol |

| IUPAC Name | 4-[5-(5-oxo-3-propyl-1,2-oxazol-4-yl)penta-2,4-dien-1-ylidene]-3-propyl-1,2-oxazol-5-one |

| SMILES String | CCCC1=NOC(=O)C1=C/C=C/C=C/c2c(O)onc2CCC |

Physicochemical and Optical Properties

This compound is typically a solid, appearing as a brown to black powder.[3] It is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and methanol.[1] The key optical properties of this compound are summarized in the table below. It is important to note that the excitation and emission maxima can vary depending on the solvent environment and whether the dye is in an aqueous solution or bound to a membrane.

| Property | Value | Conditions |

| Appearance | Brown to black solid powder | |

| Solubility | Soluble in DMSO and methanol | |

| Excitation Maximum (λex) | ~599 nm | In DMSO[1] |

| ~614 nm | In lipid vesicles[3] | |

| ~523 nm | In 0.1 M Tris pH 9.0 | |

| Emission Maximum (λem) | ~634 nm | In DMSO[1] |

| ~646 nm | In lipid vesicles[3] | |

| ~630 nm | In 0.1 M Tris pH 9.0 | |

| Molar Absorptivity (ε) | 175,000 cm⁻¹M⁻¹ | In ethanol (B145695) |

| Fluorescence Lifetime (τ) | 90 ps | Free in solution[4] |

| Fluorescence Quantum Yield (Φ) | Not found in search results |

Mechanism of Action as a Membrane Potential Probe

The utility of this compound as a membrane potential indicator stems from its net negative charge at physiological pH and its lipophilic nature. In a typical experiment with cells or vesicles, the dye is added to the external medium. When the cell membrane depolarizes (becomes less negative on the inside), the anionic this compound dye partitions into the lipid bilayer. This movement from a polar aqueous environment to a nonpolar membrane environment leads to a significant increase in its fluorescence quantum yield, resulting in an enhanced fluorescence signal. Conversely, hyperpolarization of the membrane (becoming more negative on the inside) drives the dye out of the membrane and back into the aqueous solution, causing a decrease in fluorescence. This relationship between membrane potential and fluorescence intensity allows for the ratiometric and quantitative measurement of transmembrane voltage changes.[2]

Experimental Protocol: Measurement of Membrane Potential in Vesicles

This protocol provides a detailed methodology for using this compound to measure changes in membrane potential in reconstituted vesicles.

Materials

-

This compound

-

Ethanol (for stock solution)

-

DMSO (optional, for alternative stock solution)

-

Reconstituted vesicles (e.g., proteoliposomes)

-

Experimental Buffer (e.g., Tris-HCl, HEPES)

-

Valinomycin (B1682140) (for calibration)

-

Potassium Chloride (KCl) (for calibration)

-

Fluorometer with appropriate excitation and emission filters

Stock Solution Preparation

-

Prepare a stock solution of this compound at a concentration of 1-5 mM in ethanol or DMSO.[3]

-

Store the stock solution at -20°C, protected from light.

Experimental Procedure

-

Working Solution Preparation: Dilute the this compound stock solution in the experimental buffer to a final working concentration. The optimal concentration should be determined empirically but typically ranges from 20 nM to 500 nM.[3]

-

Fluorometer Setup: Set the fluorometer to the appropriate excitation and emission wavelengths for this compound (e.g., Ex: 614 nm, Em: 646 nm for membrane-bound dye).[3]

-

Baseline Measurement: Add the experimental buffer to a cuvette and record the background fluorescence. Then, add the this compound working solution and allow the signal to stabilize to establish a baseline fluorescence (F_initial).

-

Vesicle Addition: Add the vesicle suspension to the cuvette and mix gently. The final vesicle concentration will depend on the specific experimental setup.

-

Membrane Potential Induction: Induce a change in membrane potential. For example, to study the activity of an ion pump, the appropriate substrate (e.g., ATP) can be added.

-

Fluorescence Monitoring: Record the change in fluorescence intensity over time until a new stable signal (F_final) is reached. An increase in fluorescence indicates membrane depolarization.

Calibration of Fluorescence Signal to Membrane Potential

To quantify the fluorescence change in terms of millivolts (mV), a calibration curve must be generated. This is typically achieved by inducing a known membrane potential using a potassium gradient and the potassium-specific ionophore, valinomycin.[2]

-

Prepare Vesicles with High Internal K+: Prepare vesicles in a buffer containing a high concentration of KCl (e.g., 150 mM).

-

Create K+ Gradient: Dilute the K+-loaded vesicles into a series of buffers with varying external KCl concentrations (e.g., from 0 to 150 mM), keeping the total ionic strength constant with another salt (e.g., NaCl).

-

Add Valinomycin: Add valinomycin (typically 1 µM) to the cuvette. Valinomycin will selectively transport K+ ions across the membrane, down their concentration gradient, thereby establishing a membrane potential that can be calculated using the Nernst equation:

ΔΨ (mV) = -61.5 * log₁₀([K+]_in / [K+]_out)

-

Measure Fluorescence: For each known membrane potential, record the corresponding steady-state fluorescence of this compound.

-

Generate Calibration Curve: Plot the change in fluorescence (ΔF = F_final - F_initial) or the fluorescence ratio (F_final / F_initial) against the calculated membrane potential (ΔΨ) to generate a calibration curve. This curve can then be used to convert fluorescence changes in subsequent experiments into quantitative membrane potential values.

Conclusion

This compound is a valuable tool for researchers in various fields, including biochemistry, cell biology, and drug discovery, for the investigation of processes involving changes in membrane potential. Its sensitivity and the ability to calibrate its fluorescence response provide a robust method for quantitative analysis. By following the detailed protocols and understanding the underlying principles of its mechanism, researchers can effectively employ this compound to gain insights into the electrical properties of cellular and subcellular membranes.

References

Oxonol VI: A Technical Guide to its Applications in Cellular Biology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxonol VI is a slow-response, lipophilic anionic cyanine (B1664457) dye widely utilized in cellular biology and drug discovery as a fluorescent probe for measuring plasma membrane potential.[1][2][3] Its ability to report changes in transmembrane voltage makes it an invaluable tool for studying cellular electrophysiology, ion channel activity, and for high-throughput screening of compounds that modulate membrane potential. This technical guide provides an in-depth overview of the core principles, experimental protocols, and data interpretation related to the use of this compound.

Core Principles of this compound Function

This compound is a negatively charged dye that partitions between the extracellular medium and the intracellular environment based on the Nernst potential.[2][4] In resting cells, which typically maintain a negative-inside membrane potential, the dye is largely excluded from the cell interior. Upon depolarization (the membrane potential becoming less negative), the anionic dye enters the cell and binds to intracellular hydrophobic components, leading to a significant increase in fluorescence. Conversely, hyperpolarization (the membrane potential becoming more negative) leads to a decrease in fluorescence intensity.[3] This "on-off" mechanism allows for the sensitive detection of changes in membrane potential.[5][6]

The response of this compound is considered "slow" as it relies on the physical redistribution of the dye across the plasma membrane, which occurs on a timescale of seconds to minutes.[3] However, it offers a more significant fluorescence change per millivolt compared to "fast-response" potentiometric dyes.[3]

Physicochemical and Spectral Properties

A summary of the key properties of this compound is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₇H₂₀N₂O₄ | [7] |

| Molecular Weight | 316.35 g/mol | [7] |

| Excitation Maximum | ~599-614 nm | [7] |

| Emission Maximum | ~634-646 nm | [7] |

| Solubility | Soluble in DMSO and ethanol | [7] |

| Storage | Store at ≤ -15°C, protected from light and moisture | [7] |

Mechanism of Action: Visualized

The following diagram illustrates the principle of membrane potential sensing by this compound.

Key Applications and Experimental Protocols

This compound is a versatile probe suitable for various applications in cellular biology, including studies of ion channel modulation, transporter activity, and high-throughput screening for drug discovery.

Fluorescence Microscopy

Objective: To visualize changes in membrane potential in adherent cells.

Methodology:

-

Cell Culture: Plate adherent cells on glass-bottom dishes or chamber slides suitable for microscopy and culture until they reach the desired confluency (typically 70-80%).

-

Reagent Preparation:

-

Prepare a stock solution of this compound (e.g., 1-10 mM in DMSO or ethanol).

-

On the day of the experiment, dilute the stock solution in a suitable physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or a HEPES-buffered saline) to the final working concentration (typically 1-5 µM).

-

-

Staining:

-

Wash the cells twice with the physiological buffer.

-

Add the this compound working solution to the cells and incubate for 5-15 minutes at room temperature or 37°C, protected from light.

-

-

Imaging:

-

Image the cells using a fluorescence microscope equipped with appropriate filters for this compound (Excitation: ~600 nm, Emission: ~640 nm).

-

Acquire baseline fluorescence images.

-

To induce depolarization, add a high concentration of potassium chloride (e.g., 50-100 mM KCl) to the buffer.

-

Acquire images at different time points to monitor the change in fluorescence.

-

-

Data Analysis:

-

Quantify the mean fluorescence intensity of individual cells or regions of interest over time using image analysis software.

-

Normalize the fluorescence intensity to the baseline to determine the relative change in membrane potential.

-

Flow Cytometry

Objective: To quantify changes in membrane potential in a population of suspended cells.

Methodology:

-

Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10⁶ cells/mL in a physiological buffer.

-

Reagent Preparation: Prepare this compound working solution as described for fluorescence microscopy.

-

Staining:

-

Add the this compound working solution to the cell suspension.

-

Incubate for 5-15 minutes at room temperature or 37°C, protected from light.

-

-

Flow Cytometric Analysis:

-

Analyze the cells on a flow cytometer equipped with a red laser (e.g., 633 nm or 640 nm) for excitation and an appropriate emission filter (e.g., 660/20 nm bandpass).

-

Record the fluorescence intensity of the cell population.

-

For depolarization controls, treat a separate aliquot of cells with a high concentration of KCl or a protonophore like CCCP prior to analysis.

-

-

Data Analysis:

-

Generate histograms of fluorescence intensity for control and treated cell populations.

-

Calculate the geometric mean fluorescence intensity (gMFI) for each population.

-

Compare the gMFI of treated cells to control cells to determine the extent of membrane potential change.

-

References

- 1. This compound as an optical indicator for membrane potentials in lipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Slow-Response Probes—Section 22.3 | Thermo Fisher Scientific - US [thermofisher.com]

- 3. This compound [Bis-(3-propyl-5-oxoisoxazol-4-yl)pentamethine oxonol] | AAT Bioquest [aatbio.com]

- 4. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 5. Two mechanisms by which fluorescent oxonols indicate membrane potential in human red blood cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Impermeant potential-sensitive oxonol dyes: I. Evidence for an "on-off" mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

Oxonol VI: A Technical Guide to Measuring Membrane Potential in Vesicles

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the use of Oxonol VI, a slow-response fluorescent dye, for the quantitative measurement of membrane potential in artificial and reconstituted biological vesicles. This document outlines the core principles of its mechanism of action, detailed experimental protocols, and a summary of key quantitative data to aid in the design and execution of robust and reproducible membrane potential assays.

Introduction to this compound

This compound is an anionic, lipophilic dye widely employed as an optical indicator for membrane potential in various cellular and artificial membrane systems, including lipid vesicles and proteoliposomes.[1][2] It belongs to the family of slow-response probes, whose optical response is based on a potential-driven redistribution between the aqueous medium and the vesicle membrane.[3] This characteristic makes it particularly suitable for detecting changes in average membrane potentials resulting from ion channel activity, pump function, or drug interactions.[2][3]

The fundamental principle behind this compound's function is its voltage-dependent partitioning.[2][4] As a negatively charged molecule at physiological pH, an inside-positive membrane potential drives the accumulation of this compound into the intravesicular space.[2][4] This leads to an increased concentration of the dye associated with the inner leaflet of the vesicle membrane, resulting in a corresponding increase in fluorescence intensity.[2][4] Conversely, membrane hyperpolarization (more negative inside) leads to a decrease in fluorescence.[3]

Core Mechanism of Action

The response of this compound to changes in membrane potential is a multi-step process governed by the Nernst equilibrium. The following diagram illustrates the signaling pathway from the establishment of a membrane potential to the resulting fluorescence signal.

Caption: Mechanism of this compound fluorescence in response to inside-positive membrane potential.

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound, providing a reference for experimental design and data interpretation.

Table 1: Spectral and Physicochemical Properties of this compound

| Property | Value | Reference |

| Excitation Wavelength (λex) | 599 - 614 nm | [1][3] |

| Emission Wavelength (λem) | 634 - 646 nm | [1][3] |

| Molecular Weight | 316.35 g/mol | [3] |

| Solubility | DMSO, Ethanol (B145695) | [1][3] |

| Partition Coefficient (γ = clipid/cwater) at 0 mV | ~19,000 | [2][4] |

Table 2: Typical Experimental Concentrations and Observed Potentials

| Parameter | Typical Range | Reference |

| This compound Stock Solution | 3.16 mM in ethanol | [1] |

| This compound Working Concentration | 10 - 500 nM | [1] |

| Vesicle Concentration (Protein) | ~80 µg/mL | [5] |

| Observed Membrane Potential Range | up to 150 - 200 mV | [4] |

Experimental Protocols

This section provides detailed methodologies for preparing reagents and conducting a typical membrane potential assay in vesicles using this compound.

Reagent Preparation

-

This compound Stock Solution (3.16 mM): Dissolve an appropriate amount of this compound powder in ethanol to achieve a final concentration of 3.16 mM.[1] Store this stock solution at -20°C, protected from light.[5]

-

This compound Working Solution: On the day of the experiment, dilute the 3.16 mM stock solution with a mixture of ethanol and water (e.g., 1:5 volume ratio) to create an intermediate stock.[1] Further dilute this intermediate stock in the experimental buffer to achieve the final working concentration (10-500 nM).[1]

-

Experimental Buffer: The choice of buffer will depend on the specific experimental system. A common approach is to use a buffer that allows for the creation of a potassium diffusion potential for calibration, such as one containing varying concentrations of K+ and Na+ to maintain constant ionic strength.

Vesicle Preparation

The preparation of vesicles is a critical step and will vary depending on the research question. For reconstituted systems, proteins of interest are incorporated into liposomes. A general procedure for preparing large unilamellar vesicles (LUVs) is as follows:

-

Lipid Film Formation: Prepare a solution of the desired lipid composition (e.g., dioleoylphosphatidylcholine) in an organic solvent. Evaporate the solvent under a stream of nitrogen to form a thin lipid film on the walls of a round-bottom flask.

-

Hydration: Hydrate the lipid film with the desired intravesicular buffer to form multilamellar vesicles (MLVs).

-

Extrusion: Subject the MLV suspension to multiple freeze-thaw cycles and then extrude it through a polycarbonate membrane with a defined pore size (e.g., 100 nm) to produce LUVs of a uniform size distribution.

Membrane Potential Measurement

The following workflow diagram illustrates the steps for a typical fluorescence-based membrane potential assay.

Caption: Experimental workflow for measuring membrane potential in vesicles using this compound.

Detailed Steps:

-

Add 1 mL of the appropriate buffer to a fluorescence cuvette and allow it to equilibrate to the desired temperature.[1]

-

Measure the background fluorescence of the buffer at the excitation and emission wavelengths for this compound.[1]

-

Add a small volume (e.g., 5 µL) of the this compound working solution to the cuvette and mix gently.[1]

-

Once the fluorescence signal from the dye in the buffer has stabilized, add a predetermined amount of the vesicle suspension.[1]

-

Continuously monitor the fluorescence signal until a stable baseline is established, representing the binding of the dye to the vesicles at zero membrane potential.[1]

-

Initiate the generation of a membrane potential. For example, in vesicles reconstituted with the (Na+ + K+)-ATPase, the addition of ATP will start the pumping of ions, creating an inside-positive potential.[2][4]

-

Record the change in fluorescence intensity over time. An increase in fluorescence indicates the development of an inside-positive membrane potential.[2]

Calibration of the Fluorescence Signal

To convert the observed changes in fluorescence to a quantitative membrane potential in millivolts (mV), a calibration curve must be generated. This is typically achieved by inducing a known potassium diffusion potential in the presence of the ionophore valinomycin.[2][4]

-

Prepare vesicles with a high concentration of potassium inside and a low concentration outside.

-

In the presence of this compound and the vesicles, add valinomycin, which selectively allows potassium ions to move down their concentration gradient, creating a defined membrane potential according to the Nernst equation:

ΔΨ = (RT/zF) * ln([K+]out / [K+]in)

Where R is the gas constant, T is the temperature in Kelvin, z is the valence of the ion (+1 for K+), and F is the Faraday constant.

-

By varying the external potassium concentration and measuring the corresponding steady-state fluorescence, a calibration curve of fluorescence change versus membrane potential can be constructed. This curve can then be used to determine the magnitude of the membrane potential generated by an active process (e.g., an ion pump).

Considerations and Limitations

-

Response Time: this compound is a "slow-response" dye, meaning its response time is on the order of seconds to minutes. This is due to the time required for the dye to redistribute across the membrane. Therefore, it is not suitable for measuring transient potential changes like those in action potentials.[3]

-

Interactions: Some oxonol dyes have been reported to interact with certain ionophores like valinomycin, which can complicate calibration.[6]

-

Alternative Methods: While fluorescence is a common readout, changes in this compound partitioning can also be measured by absorbance spectroscopy.[7]

-

Model Systems: The calibration and interpretation of this compound signals can be complex. In some reconstituted systems where standard calibration methods fail, numerical modeling of the dye's distribution may be necessary to estimate the membrane potential.

Conclusion

This compound is a valuable tool for researchers investigating membrane transport and bioenergetics in vesicular systems. Its sensitivity to changes in membrane potential, coupled with a straightforward fluorescence-based readout, allows for the quantitative characterization of ion pumps, channels, and transporters. By following the detailed protocols and considering the principles outlined in this guide, researchers can effectively employ this compound to gain critical insights into the electrochemical gradients that are fundamental to cellular function and are key targets in drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound as an optical indicator for membrane potentials in lipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. docs.aatbio.com [docs.aatbio.com]

- 4. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 5. Preparation of Everted Membrane Vesicles from Escherichia coli Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Slow-Response Probes—Section 22.3 | Thermo Fisher Scientific - SG [thermofisher.com]

- 7. researchgate.net [researchgate.net]

Understanding Slow-Response Membrane Potential Probes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of slow-response membrane potential probes, offering insights into their core principles, mechanisms of action, and practical applications in research and drug development. Designed for professionals in the field, this document summarizes quantitative data, details experimental protocols, and visualizes key biological and experimental workflows.

Core Principles of Slow-Response Membrane Potential Probes

Slow-response membrane potential probes are fluorescent dyes that report changes in the electrical potential across a cell membrane. Unlike their fast-response counterparts that sense changes in the electric field through intramolecular charge shifts, slow-response probes function by physically redistributing across the plasma or mitochondrial membranes in response to changes in the membrane potential.[1][2] This redistribution follows the Nernst equation, where the equilibrium distribution of the charged dye is dependent on the electrical gradient.[3]

The key characteristics of these probes are their larger signal magnitudes, typically a 1% fluorescence change per millivolt (mV), but with a slower response time, on the order of seconds to minutes.[4] This makes them well-suited for measuring steady-state membrane potential and slower dynamic changes in non-excitable cells or for monitoring mitochondrial membrane potential, which is a key indicator of cell health and function.[5][6]

Slow-response probes can be broadly categorized into three main classes based on their chemical structure and charge:

-

Cationic Probes (Carbocyanines and Rhodamines): These positively charged dyes accumulate in cells with a negative internal membrane potential (hyperpolarized). As the cell depolarizes, the driving force for their accumulation decreases, leading to their release from the cell and a corresponding change in fluorescence. Common examples include DiOC6(3), TMRE (Tetramethylrhodamine, Ethyl Ester), and TMRM (Tetramethylrhodamine, Methyl Ester).[7][8]

-

Anionic Probes (Oxonols): These negatively charged dyes are excluded from cells with a negative internal potential. Upon depolarization, the reduced negative charge inside the cell allows the anionic dye to enter and bind to intracellular components, resulting in an increase in fluorescence. DiBAC4(3) (bis-(1,3-dibutylbarbituric acid)trimethine oxonol) is a widely used example.[5][6]

-

Ratiometric Probes: Some probes, like JC-1, exhibit a potential-dependent shift in their fluorescence emission spectrum. In healthy, energized mitochondria with a high membrane potential, JC-1 forms aggregates that fluoresce red.[9] Upon depolarization, the dye reverts to its monomeric form in the cytoplasm and fluoresces green.[9] The ratio of red to green fluorescence provides a ratiometric measure of the mitochondrial membrane potential, which is less susceptible to variations in probe concentration, cell number, or instrument settings.[9]

Quantitative Data Presentation

The following tables summarize the key quantitative characteristics of commonly used slow-response membrane potential probes. This data is essential for selecting the appropriate probe for a specific application and for interpreting the experimental results.

| Probe Name | Class | Excitation (nm) | Emission (nm) | Sensitivity (ΔF/F per 100 mV) | Response Time | Primary Application |

| DiBAC4(3) | Anionic Oxonol | ~490 | ~516 | ~100% (1% per mV)[6] | Seconds to minutes | Plasma membrane potential |

| DiOC6(3) | Cationic Carbocyanine | ~484 | ~501 | Varies with concentration | Seconds to minutes | Mitochondrial & ER staining |

| TMRE | Cationic Rhodamine | ~549 | ~575 | Qualitative | Seconds to minutes | Mitochondrial membrane potential |

| TMRM | Cationic Rhodamine | ~548 | ~573 | Qualitative | Seconds to minutes | Mitochondrial membrane potential |

| JC-1 (monomer) | Cationic Carbocyanine | ~514 | ~529 | Ratiometric | Seconds to minutes | Mitochondrial membrane potential |

| JC-1 (aggregate) | Cationic Carbocyanine | ~585 | ~590 | Ratiometric | Seconds to minutes | Mitochondrial membrane potential |

| Rhodamine 123 | Cationic Rhodamine | ~507 | ~529 | Qualitative | Seconds to minutes | Mitochondrial membrane potential |

| Oxonol V | Anionic Oxonol | ~610 | ~640 | Varies | Seconds to minutes | Plasma membrane potential |

Note: The sensitivity and response time of slow-response probes can be influenced by factors such as cell type, temperature, and probe concentration. The values presented here are approximate and should be used as a general guide.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining reliable data. Below are methodologies for three widely used slow-response probes.

DiBAC4(3) for Plasma Membrane Potential Measurement

This protocol is adapted for fluorescence microscopy of cultured cells.

Materials:

-

DiBAC4(3) stock solution (1 mM in DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Cells cultured on glass-bottom dishes or coverslips

-

Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP)

Protocol:

-

Prepare Working Solution: Dilute the DiBAC4(3) stock solution to a final concentration of 1-10 µM in pre-warmed HBSS. The optimal concentration should be determined empirically for each cell type.

-

Cell Loading: Remove the cell culture medium and wash the cells once with pre-warmed HBSS. Add the DiBAC4(3) working solution to the cells.

-

Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.

-

Imaging: Image the cells directly in the dye-containing buffer. Use a standard FITC or GFP filter set (Excitation ~490 nm, Emission ~516 nm). Acquire a baseline fluorescence measurement.

-

Induce Depolarization (Optional Control): To confirm the probe's response, treat the cells with a depolarizing agent, such as a high concentration of potassium chloride (e.g., 50 mM KCl), and record the increase in fluorescence.

-

Data Analysis: Quantify the change in fluorescence intensity over time or in response to treatment. The fluorescence intensity is directly proportional to the degree of depolarization.

TMRE for Mitochondrial Membrane Potential Assessment

This protocol is designed for fluorometric analysis of mitochondrial membrane potential in cultured cells.

Materials:

-

TMRE stock solution (1 mM in DMSO)

-

Cell culture medium

-

FCCP (carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization (10 mM in DMSO)

-

Black, clear-bottom 96-well plates

-

Fluorescence plate reader

Protocol:

-

Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

-

Prepare Working Solutions:

-

TMRE: Dilute the TMRE stock solution to a final concentration of 100-500 nM in pre-warmed cell culture medium. The optimal concentration should be determined for each cell line to avoid quenching artifacts.

-

FCCP: Prepare a 10X working solution of FCCP (e.g., 100 µM) in cell culture medium.

-

-

Cell Treatment: Treat cells with experimental compounds as required. For a positive control, add the 10X FCCP working solution to a set of wells for a final concentration of 10 µM and incubate for 10-15 minutes at 37°C.

-

Cell Loading: Add the TMRE working solution to all wells and incubate for 15-30 minutes at 37°C, protected from light.

-

Washing: Gently aspirate the medium and wash the cells twice with pre-warmed PBS or cell culture medium.

-

Fluorescence Measurement: Add 100 µL of pre-warmed PBS or medium to each well. Read the fluorescence intensity using a plate reader with appropriate filters (Excitation ~549 nm, Emission ~575 nm). A decrease in TMRE fluorescence indicates mitochondrial depolarization.

JC-1 Assay for Ratiometric Detection of Apoptosis

This protocol is suitable for detecting the collapse of mitochondrial membrane potential during apoptosis using fluorescence microscopy or flow cytometry.[9]

Materials:

-

JC-1 stock solution (5 mg/mL in DMSO)

-

Cell culture medium or PBS

-

Apoptosis-inducing agent (e.g., staurosporine)

-

Fluorescence microscope with dual-bandpass filters or a flow cytometer

Protocol:

-

Induce Apoptosis: Treat cells with an apoptosis-inducing agent at a predetermined concentration and for a specific duration. Include an untreated control group.

-

Prepare JC-1 Staining Solution: Dilute the JC-1 stock solution to a final concentration of 1-5 µg/mL in pre-warmed cell culture medium.

-

Cell Staining: Remove the culture medium and add the JC-1 staining solution to the cells. Incubate for 15-30 minutes at 37°C in a CO2 incubator.

-

Washing: Aspirate the staining solution and wash the cells twice with pre-warmed PBS.

-

Analysis:

-

Fluorescence Microscopy: Resuspend cells in PBS or medium and observe under a fluorescence microscope using filters for green (monomers, Ex/Em ~514/529 nm) and red (J-aggregates, Ex/Em ~585/590 nm) fluorescence. Healthy cells will exhibit red mitochondrial staining, while apoptotic cells will show predominantly green fluorescence.

-

Flow Cytometry: Resuspend cells in PBS and analyze using a flow cytometer. Healthy cells will show high red fluorescence, while apoptotic cells will exhibit a shift to high green fluorescence.

-

-

Data Interpretation: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio is indicative of mitochondrial membrane depolarization and apoptosis.

Mandatory Visualizations: Signaling Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows related to the use of slow-response membrane potential probes.

Mechanism of Action of Slow-Response Probes

Caption: Mechanism of slow-response probes.

Signaling Pathway Leading to Plasma Membrane Depolarization

Caption: Ligand-gated ion channel signaling.

Experimental Workflow for Drug Screening using a Plasma Membrane Potential Probe

Caption: Drug screening workflow.

Mitochondrial Depolarization in Apoptosis Detected by JC-1

Caption: JC-1 apoptosis detection.

Conclusion

Slow-response membrane potential probes are invaluable tools for researchers and drug development professionals. Their ability to provide robust and quantitative measurements of steady-state plasma and mitochondrial membrane potentials makes them indispensable for studying a wide range of cellular processes, from ion channel function and cell signaling to apoptosis and toxicology. By understanding the core principles, selecting the appropriate probe, and employing rigorous experimental protocols, researchers can leverage these powerful fluorescent tools to gain deeper insights into cellular physiology and to accelerate the discovery of novel therapeutics.

References

- 1. Rhodamine 123 as a probe of transmembrane potential in isolated rat-liver mitochondria: spectral and metabolic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oxonol-V as a probe of chromaffin granule membrane potentials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Membrane potential - Wikipedia [en.wikipedia.org]

- 4. Tools for visualization and analysis of molecular networks, pathways, and -omics data - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Slow-Response Probes—Section 22.3 | Thermo Fisher Scientific - BR [thermofisher.com]

- 7. Kinetics of the potential-sensitive extrinsic probe oxonol VI in beef heart submitochondrial particles | Semantic Scholar [semanticscholar.org]

- 8. Slow-Response Probes—Section 22.3 | Thermo Fisher Scientific - JP [thermofisher.com]

- 9. Ion channels | PPTX [slideshare.net]

Oxonol VI: A Technical Guide to Solubility and Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

Oxonol VI is a slow-response, anionic fluorescent dye widely utilized as a sensitive probe for measuring transmembrane potential. Its fluorescence intensity is directly proportional to the membrane potential, making it an invaluable tool in various research areas, including ion channel studies, drug screening, and mitochondrial function analysis. This guide provides an in-depth overview of the solubility characteristics of this compound and detailed protocols for the preparation of stock and working solutions.

Solubility of this compound

This compound exhibits solubility in several common organic solvents. The choice of solvent can influence the stability and performance of the dye in specific experimental settings. Quantitative solubility data is summarized in the table below.

| Solvent | Solubility | Source |

| Dimethyl Sulfoxide (DMSO) | Soluble | [1][2] |

| Ethanol (B145695) | Soluble | [3][4] |

| Methanol | Soluble | [5] |

Note: Specific solubility limits (e.g., mg/mL) are not consistently reported across suppliers. It is recommended to prepare stock solutions at concentrations that have been validated in published protocols.

Experimental Protocols

Preparation of this compound Stock Solution

Accurate preparation of the stock solution is critical for obtaining reliable and reproducible experimental results. The following protocols outline the preparation of this compound stock solutions in two common solvents, DMSO and ethanol.

Protocol 1: Preparation of a 3.16 mM Stock Solution in Ethanol [3]

This protocol is suitable for experiments where ethanol is a compatible solvent.

Materials:

-

This compound powder

-

Anhydrous Ethanol

Procedure:

-

Weigh out a precise amount of this compound powder. The molecular weight of this compound is approximately 638.7 g/mol . To prepare a 3.16 mM solution, you would dissolve 2.018 mg of this compound in 1 mL of ethanol.

-

Add the appropriate volume of anhydrous ethanol to the weighed this compound powder.

-

Vortex the solution until the dye is completely dissolved.

-

Store the stock solution at -20°C or -80°C, protected from light. Stored properly, the stock solution is stable for at least one month at -20°C and up to six months at -80°C.[3]

Protocol 2: Reconstitution of this compound in DMSO [2]

This protocol provides a convenient table for preparing stock solutions of various concentrations in DMSO.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

-

Refer to the table below to determine the required volume of DMSO to add to a specific mass of this compound to achieve the desired stock solution concentration.

-

Add the calculated volume of DMSO to the vial containing the this compound powder.

-

Vortex thoroughly until the dye is fully dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light.

Reconstitution Table for this compound in DMSO [2]

| Mass of this compound | Volume of DMSO for 1 mM Stock | Volume of DMSO for 5 mM Stock | Volume of DMSO for 10 mM Stock |

| 0.1 mg | 157.04 µL | 31.41 µL | 15.70 µL |

| 0.5 mg | 785.20 µL | 157.04 µL | 78.52 µL |

| 1 mg | 1.570 mL | 314.08 µL | 157.04 µL |

| 5 mg | 7.852 mL | 1.570 mL | 785.20 µL |

| 10 mg | 15.704 mL | 3.141 mL | 1.570 mL |

Preparation of this compound Working Solution

The stock solution must be diluted to a final working concentration, typically in the nanomolar to low micromolar range, in a buffer appropriate for the specific biological system being studied.

Procedure:

-

Thaw a vial of the this compound stock solution.

-

Dilute the stock solution in the desired experimental buffer to the final working concentration. A typical final concentration ranges from 10 nM to 500 nM.[3] For example, to prepare a 1 µM working solution from a 1 mM stock, dilute the stock solution 1:1000 in the experimental buffer.

-

It is crucial to ensure that the final concentration of the organic solvent (DMSO or ethanol) in the working solution is low enough to not affect the biological sample.

Mechanism of Action and Experimental Workflow

This compound is an anionic dye that partitions between the aqueous medium and the cell membrane in a voltage-dependent manner. In polarized cells with a negative-inside membrane potential, the dye is largely excluded from the cell interior. Upon depolarization, the membrane potential becomes less negative, allowing the anionic dye to enter the cell and bind to intracellular components, resulting in an increase in fluorescence intensity. Conversely, hyperpolarization leads to a decrease in fluorescence.[1][2][6]

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for measuring changes in membrane potential.

References

- 1. docs.aatbio.com [docs.aatbio.com]

- 2. This compound [Bis-(3-propyl-5-oxoisoxazol-4-yl)pentamethine oxonol] | AAT Bioquest [aatbio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Preparation of Everted Membrane Vesicles from Escherichia coli Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound suitable for fluorescence, ≥95% (UV) | 64724-75-0 [sigmaaldrich.com]

- 6. Slow-Response Probes—Section 22.3 | Thermo Fisher Scientific - TW [thermofisher.com]

Unveiling the Nuances: A Technical Guide to Oxonol V and Oxonol VI

For Immediate Release

A Deep Dive into the Fundamental Differences Between Potentiometric Probes Oxonol V and Oxonol VI for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth comparison of Oxonol V and this compound, two anionic dyes widely utilized as slow-response, potentiometric probes to monitor transmembrane potential in various biological systems. While both dyes operate on a similar principle of voltage-dependent partitioning into depolarized cells, their distinct physicochemical properties lead to significant differences in their experimental application and performance. This document outlines these core distinctions, presents their chemical and spectral properties in a comparative format, details generalized experimental protocols, and visualizes their mechanism of action and experimental workflows.

Core Distinctions: Oxonol V vs. This compound

The primary differences between Oxonol V and this compound lie in their response kinetics and spectral characteristics. This compound is recognized for its faster response to changes in membrane potential and exhibits larger spectral shifts, making it a more suitable probe for detecting rapid potential changes.[1] In contrast, Oxonol V, while having a slower response, demonstrates superior sensitivity at very low concentrations of reconstituted vesicles, rendering it useful for qualitative assessments of reconstitution quality.[2][3]

Both are anionic bis-isoxazolone oxonols that accumulate in the cytoplasm of depolarized cells based on the Nernst equilibrium.[1][4] This accumulation within the cell leads to binding with intracellular proteins or membranes, resulting in enhanced fluorescence and a red spectral shift.[1][4] An increase in depolarization corresponds to a greater influx of the dye and thus a higher fluorescence signal.[1][4] Conversely, hyperpolarization leads to a decrease in fluorescence.[1][4] A key advantage of these anionic dyes is their general exclusion from mitochondria, making them primarily sensitive to changes in the plasma membrane potential.[1][4]

Comparative Data Overview

The following tables summarize the key quantitative data for Oxonol V and this compound, facilitating a direct comparison for experimental design.

| Property | Oxonol V | This compound |

| Molecular Formula | C₂₃H₁₆N₂O₄[5][6] | C₁₇H₂₀N₂O₄[7] |

| Molecular Weight | 384.38 g/mol [5][6] | 316.35 g/mol [7][8] |

| Excitation Maximum (Ex) | ~560 - 610 nm[5][9] | ~599 - 614 nm[8][10] |

| Emission Maximum (Em) | ~560 - 640 nm[5][9][11] | ~634 - 646 nm[8][10] |

| Solubility | Soluble in DMSO, Ethanol[5] | Soluble in DMSO[8] |

Note: Excitation and emission maxima can vary depending on the solvent and binding state (e.g., free in solution vs. membrane-bound).

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the fundamental principles of how Oxonol dyes function as membrane potential indicators and a generalized workflow for their application.

Caption: Mechanism of Oxonol dyes in response to cell depolarization.

Caption: Generalized experimental workflow for membrane potential assays.

Detailed Experimental Protocols

The following provides a generalized protocol for measuring changes in membrane potential using Oxonol V or this compound. This protocol should be adapted based on the specific experimental system and instrumentation.

I. Reagent Preparation

-

Oxonol Stock Solution:

-

Working Solution:

-

On the day of the experiment, dilute the stock solution to the final working concentration in the appropriate experimental buffer.

-

The final working concentration typically ranges from the nanomolar to low micromolar scale. It is crucial to determine the optimal concentration for each specific cell type and experimental condition to maximize the signal-to-noise ratio and minimize potential artifacts.[10]

-

-

Cell/Vesicle Suspension:

-

Prepare the cell suspension or reconstituted vesicles in a buffer appropriate for the biological system under investigation.

-

II. Measurement of Membrane Potential

-

Instrumentation Setup:

-

Set up a fluorometer or fluorescence microscope with the appropriate excitation and emission wavelengths for the chosen Oxonol dye (refer to the data table).

-

-

Baseline Fluorescence:

-

Add the cell or vesicle suspension to a cuvette or imaging chamber.

-

Record the baseline fluorescence for a period to ensure a stable signal.

-

-

Dye Loading:

-

Induction of Potential Change:

-

Initiate the change in membrane potential. This can be achieved through various means, such as:

-

-

Data Acquisition:

-

Continuously record the fluorescence intensity before, during, and after the induction of the potential change. An increase in fluorescence typically indicates depolarization.

-

III. Calibration (Quantitative Measurements)

For quantitative analysis of membrane potential, a calibration curve is necessary. A common method involves generating a potassium diffusion potential.

-

Prepare a high-potassium buffer and a low-potassium buffer.

-

Treat the cells/vesicles with the K+ ionophore valinomycin.

-

Sequentially add varying concentrations of the high-potassium buffer to the low-potassium buffer containing the cells/vesicles and dye. This creates a range of known membrane potentials that can be calculated using the Nernst equation.

-

Measure the corresponding fluorescence intensity at each potential.

-

Plot the fluorescence change against the calculated membrane potential to generate a calibration curve. It has been noted that the response of this compound is more readily calibrated than that of Oxonol V.[2][3]

Concluding Remarks

The choice between Oxonol V and this compound is contingent upon the specific requirements of the experiment. For studies demanding high temporal resolution of membrane potential dynamics, this compound is the superior choice due to its rapid response time.[1][12] For applications where high sensitivity at low vesicle concentrations is paramount and slower kinetics are acceptable, Oxonol V may be more appropriate.[2][3] Careful optimization of dye concentration and calibration procedures are essential for obtaining accurate and reproducible results with either probe. This guide provides the foundational knowledge for researchers to effectively integrate these powerful tools into their experimental designs for investigating cellular electrophysiology.

References

- 1. Slow-Response Probes—Section 22.3 | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. Ratiometric fluorescence measurements of membrane potential generated by yeast plasma membrane H(+)-ATPase reconstituted into vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Slow-Response Probes—Section 22.3 | Thermo Fisher Scientific - TW [thermofisher.com]

- 5. Oxonol V, Fluorescent membrane indicator (CAS 61389-30-8) | Abcam [abcam.com]

- 6. scbt.com [scbt.com]

- 7. scbt.com [scbt.com]

- 8. docs.aatbio.com [docs.aatbio.com]

- 9. Oxonol V - CAS-Number 61389-30-8 - Order from Chemodex [chemodex.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Use of oxonol V as a probe of membrane potential in proteoliposomes containing cytochrome oxidase in the submitochondrial orientation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A stopped-flow kinetic study of the interaction of potential-sensitive oxonol dyes with lipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound as an optical indicator for membrane potentials in lipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. kops.uni-konstanz.de [kops.uni-konstanz.de]

Methodological & Application

Application Notes and Protocols for Oxonol VI in Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to using Oxonol VI, a slow-response fluorescent dye, for measuring plasma membrane potential in fluorescence microscopy applications.

Introduction to this compound

This compound is an anionic, lipophilic fluorescent probe used to measure changes in plasma membrane potential.[1] As a "slow-response" dye, its mechanism relies on its voltage-dependent partitioning between the extracellular medium and the cytoplasm. In depolarized cells, the less negative intracellular environment allows the anionic dye to enter and bind to intracellular proteins and membranes, leading to a significant increase in fluorescence.[2] Conversely, hyperpolarization of the plasma membrane results in the exclusion of the negatively charged dye and a decrease in fluorescence.[3] This characteristic makes this compound particularly useful for detecting depolarization events in non-excitable cells and for applications in drug discovery and toxicology. Unlike some cationic dyes, anionic bis-oxonols like this compound are largely excluded from mitochondria, making them primarily sensitive to changes in the plasma membrane potential.[2]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for this compound.

Table 1: Spectral and Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Excitation Wavelength (λex) | ~614 nm | [4] |

| Emission Wavelength (λem) | ~646 nm | [4] |

| Molecular Weight | 316.35 g/mol | |

| Solubility | Soluble in DMSO and ethanol | [4] |

Table 2: Typical Experimental Concentrations

| Parameter | Recommended Range | Reference(s) |

| Stock Solution Concentration | 1-3.16 mM in DMSO or ethanol | [4] |

| Working Concentration | 10 - 500 nM | [4] |

| Valinomycin (B1682140) (for calibration) | 1 - 10 µM | [5] |

| FCCP (for depolarization control) | 1 - 5 µM | [5] |

Signaling Pathway and Mechanism of Action

The fluorescence of this compound is directly related to the cell's membrane potential. The following diagram illustrates the mechanism.

Experimental Protocols

Preparation of Reagents

4.1.1. This compound Stock Solution (1 mM)

-

Dissolve 3.16 mg of this compound (MW: 316.35) in 10 mL of high-quality, anhydrous DMSO or ethanol.

-

Aliquot into small, light-protected tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

4.1.2. This compound Working Solution (100-500 nM)

-

On the day of the experiment, thaw an aliquot of the this compound stock solution.

-

Dilute the stock solution in a suitable imaging buffer, such as Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺, to the desired final concentration (e.g., for a 200 nM working solution, dilute 1 µL of 1 mM stock in 5 mL of buffer).

4.1.3. Hanks' Balanced Salt Solution (HBSS, 1X) for Live Cell Imaging [6][7]

-

8 g/L NaCl

-

0.4 g/L KCl

-

0.14 g/L CaCl₂

-

0.1 g/L MgCl₂·6H₂O

-

0.1 g/L MgSO₄·7H₂O

-

0.06 g/L KH₂PO₄

-

0.048 g/L Na₂HPO₄

-

1 g/L D-Glucose

-

Adjust pH to 7.2-7.4. For imaging outside of a CO₂ incubator, supplement with 10 mM HEPES.

4.1.4. Calibration Solutions

-

High K⁺ Buffer: Prepare HBSS with a high concentration of KCl (e.g., 130 mM) and a correspondingly lower concentration of NaCl to maintain osmolarity.

-

Valinomycin Stock Solution (10 mM): Dissolve in DMSO and store at -20°C.

-

FCCP Stock Solution (10 mM): Dissolve in DMSO and store at -20°C.

Staining Protocol for Adherent Cells

The following diagram outlines the general workflow for staining and imaging.

Procedure:

-

Seed cells on glass-bottom dishes or chamber slides appropriate for fluorescence microscopy and culture until they reach the desired confluency.

-

On the day of the experiment, remove the culture medium and gently wash the cells twice with pre-warmed (37°C) HBSS.

-

Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light. The optimal incubation time may vary depending on the cell type and should be determined empirically.

-